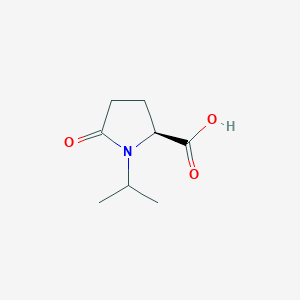

L-Proline, 1-(1-methylethyl)-5-oxo-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

L-Proline, 1-(1-methylethyl)-5-oxo- is a naturally occurring amino acid derivative. It is known for its unique structural properties and significant role in various biochemical processes. This compound is characterized by its colorless crystalline powder form and high solubility in water, alcohol, and ether .

Mechanism of Action

Target of Action

The primary targets of “(S)-1-isopropyl-5-oxopyrrolidine-2-carboxylic acid” are currently unknown. This compound is a derivative of L-Proline, a naturally occurring amino acid . Amino acids are known to interact with various cellular targets, including enzymes, receptors, and transport proteins, playing crucial roles in numerous biological processes.

Biochemical Pathways

L-Proline, the parent compound, is involved in several biochemical pathways, including protein synthesis and the proline-glutamate pathway

Result of Action

As a derivative of L-Proline, it may share some of the effects of L-Proline, which include roles in protein synthesis and cellular osmoregulation

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially influence the action of this compound

Biochemical Analysis

Biochemical Properties

It is known that amino acids, which this compound is a derivative of, have unique characteristics arising from the size, shape, solubility, and ionization properties of their side chains . These properties exert a profound effect on the structure and biological activity of proteins .

Cellular Effects

It is known that amino acids and their derivatives can have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that amino acids and their derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the effects of similar compounds can change over time, including changes in the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

It is known that similar compounds can have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

It is known that amino acids and their derivatives can be involved in various metabolic pathways, including interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that similar compounds can be transported and distributed within cells and tissues, including interactions with transporters or binding proteins, and effects on localization or accumulation .

Subcellular Localization

It is known that similar compounds can have specific subcellular localizations, which can include targeting signals or post-translational modifications that direct them to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Proline, 1-(1-methylethyl)-5-oxo- can be synthesized through several methods. One common approach involves the chemical synthesis from appropriate raw materials. This process typically includes the use of organic synthesis techniques to achieve the desired product .

Industrial Production Methods: Industrial production of L-Proline, 1-(1-methylethyl)-5-oxo- often involves microbial fermentation. Specific microbial strains are utilized to convert substrates into the target compound. This method is advantageous due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: L-Proline, 1-(1-methylethyl)-5-oxo- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction’s outcome .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while reduction reactions can produce various reduced forms of the compound .

Scientific Research Applications

L-Proline, 1-(1-methylethyl)-5-oxo- has a wide range of applications in scientific research. In chemistry, it is used as a chiral building block for synthesizing optically active compounds. In biology, it plays a role in protein structure and function. In medicine, it is investigated for its potential therapeutic effects. Industrially, it is used in the production of various chemicals and pharmaceuticals .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to L-Proline, 1-(1-methylethyl)-5-oxo- include other proline derivatives such as N-isopropyl-L-proline and 1-isopropylproline .

Uniqueness: What sets L-Proline, 1-(1-methylethyl)-5-oxo- apart from its similar compounds is its specific structural configuration and the resulting unique biochemical properties. This compound’s ability to participate in a wide range of reactions and its diverse applications in various fields highlight its significance .

Properties

IUPAC Name |

(2S)-5-oxo-1-propan-2-ylpyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-5(2)9-6(8(11)12)3-4-7(9)10/h5-6H,3-4H2,1-2H3,(H,11,12)/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKROOJVDSHRXCY-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(CCC1=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N1[C@@H](CCC1=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Cyclopropyl-6-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2371915.png)

![8-[4-(Dimethylamino)phenyl]-1,3-dimethyl-1,3,5-trihydroimidazolidino[1,2-h]pur ine-2,4-dione](/img/structure/B2371917.png)

![N1-cyclopropyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2371918.png)

![N-[2-(4-methoxyphenoxy)ethyl]acetamide](/img/structure/B2371923.png)

![2-(benzenesulfonyl)-N-[(2Z)-5-methoxy-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2371925.png)

![3-[2-(3-Methylphenyl)pyrrolidine-1-carbonyl]-5-(propan-2-yl)-1,2-oxazole](/img/structure/B2371928.png)

![5-(4-chlorophenyl)-3-(furan-2-yl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2371935.png)

![2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2371938.png)